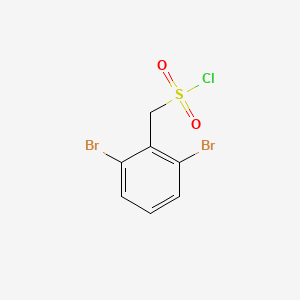
Chlorure de méthanesulfonyle (2,6-dibromophényl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,6-Dibromophenyl)methanesulfonyl chloride is a chemical compound with the molecular formula C7H5Br2ClO2S and a molecular weight of 348.44 g/mol . It is characterized by the presence of two bromine atoms attached to a benzene ring, along with a methanesulfonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Applications De Recherche Scientifique
(2,6-Dibromophenyl)methanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
Mode of Action
(2,6-Dibromophenyl)methanesulfonyl chloride, like other sulfonyl chlorides, is an electrophile. It can react with nucleophiles, such as alcohols and amines, to form sulfonates . This reactivity allows it to form covalent bonds with various biological targets, altering their function.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2,6-Dibromophenyl)methanesulfonyl chloride. For instance, its reactivity might be affected by the pH of the environment. Additionally, its stability could be influenced by temperature, as it is recommended to be stored at 4°C .
Méthodes De Préparation
The synthesis of (2,6-Dibromophenyl)methanesulfonyl chloride typically involves multiple steps. One common method starts with 2,6-dibromobenzene as the starting material. The synthetic route includes acylation, reduction, chlorination, substitution, and sulfonylation reactions . The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired product with high purity.
Analyse Des Réactions Chimiques
(2,6-Dibromophenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be involved in oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction and conditions employed.
Comparaison Avec Des Composés Similaires
(2,6-Dibromophenyl)methanesulfonyl chloride can be compared with other similar compounds such as:
- (2,4-Dibromophenyl)methanesulfonyl chloride
- (3,5-Dibromophenyl)methanesulfonyl chloride
- (2,6-Dichlorophenyl)methanesulfonyl chloride
These compounds share similar structural features but differ in the position and type of halogen atoms attached to the benzene ring. The unique arrangement of bromine atoms in (2,6-Dibromophenyl)methanesulfonyl chloride gives it distinct reactivity and applications .
Propriétés
IUPAC Name |
(2,6-dibromophenyl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2ClO2S/c8-6-2-1-3-7(9)5(6)4-13(10,11)12/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNAUHAIBOIHXTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CS(=O)(=O)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
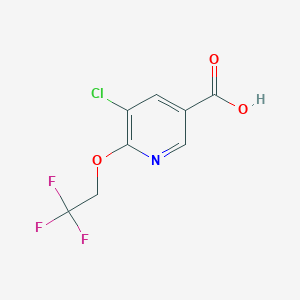
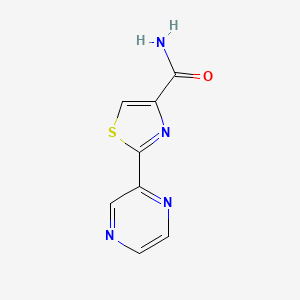
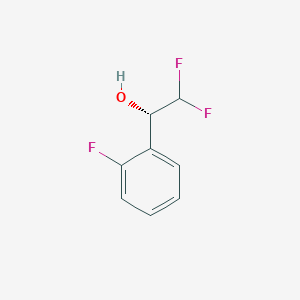
![2-[4-(2-Ethoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2596910.png)
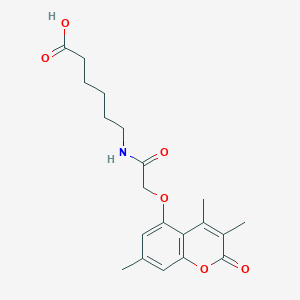
![N-[1-(5-bromo-2-chlorobenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2596913.png)

![N-(3-fluorophenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2596915.png)
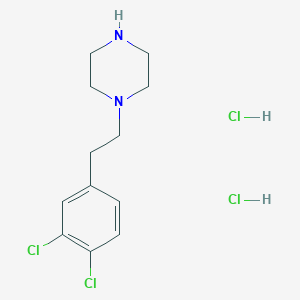


![9-(3-chloro-2-methylphenyl)-1-methyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2596920.png)
![6-(5-{Thieno[3,2-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile](/img/structure/B2596921.png)
![2-{[1-(2-Fluorobenzenesulfonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine](/img/structure/B2596923.png)
